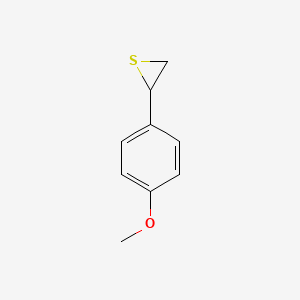
2-(4-Methoxyphenyl)thiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)thiirane is a sulfur-containing heterocyclic compound characterized by a three-membered ring structure with one sulfur atom and two carbon atoms The presence of a methoxyphenyl group attached to the thiirane ring enhances its reactivity and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)thiirane can be synthesized through several methods, including:
Episulfidation of Alkenes: This method involves the reaction of alkenes with sulfur sources such as sulfur dichloride or thiocyanates. For example, the reaction of 4-methoxystyrene with sulfur dichloride in the presence of a base can yield this compound.
Cyclization of Sulfur-Containing Precursors: Another approach involves the cyclization of sulfur-containing precursors such as 2-(4-methoxyphenyl)ethanethiol with oxidizing agents like iodine or bromine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale episulfidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)thiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thiiranes with various functional groups.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)thiirane has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex sulfur-containing compounds and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological sulfur transfer reactions.
Medicine: Research on this compound has shown potential in developing new therapeutic agents, particularly in the areas of anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science for developing novel polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)thiirane involves its high reactivity due to ring strain, which allows it to participate in various chemical transformations. The sulfur atom in the thiirane ring can act as a nucleophile or electrophile, facilitating reactions with a wide range of substrates. The compound’s reactivity is also influenced by the electron-donating methoxy group, which can stabilize reaction intermediates and transition states.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)thiirane can be compared with other similar compounds such as:
Thiirane: The parent compound without the methoxyphenyl group, which is less reactive due to the absence of electron-donating substituents.
2-Phenylthiirane: Similar to this compound but lacks the methoxy group, resulting in different reactivity and applications.
2-(4-Methylphenyl)thiirane: Contains a methyl group instead of a methoxy group, leading to variations in electronic effects and reactivity.
Propriétés
Numéro CAS |
6388-69-8 |
|---|---|
Formule moléculaire |
C9H10OS |
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)thiirane |
InChI |
InChI=1S/C9H10OS/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3 |
Clé InChI |
FQXVXEMHMLELHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



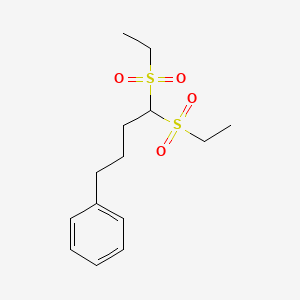

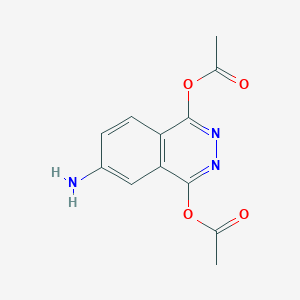
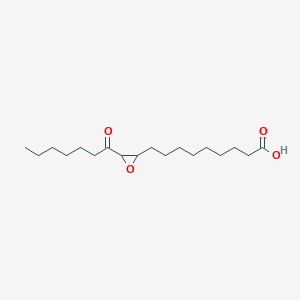
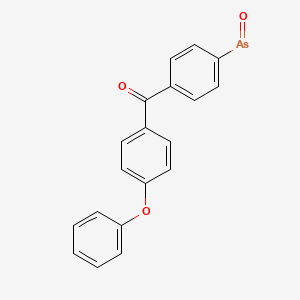
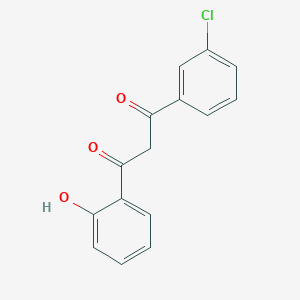
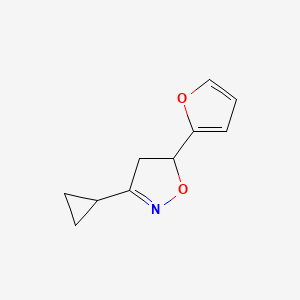
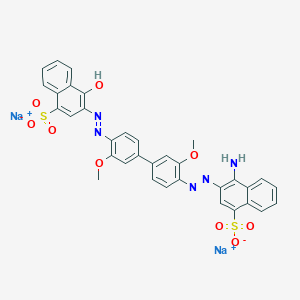


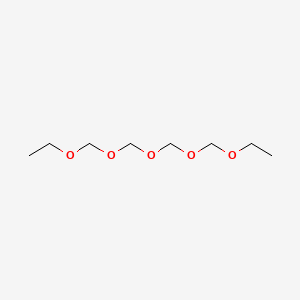
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)

